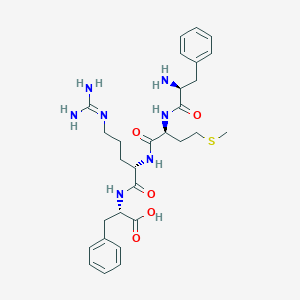

L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYONMTJKILDK-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432751 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74012-06-9 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-phenylalanyl-L-methionyl-L-arginyl- tripeptide synthesis protocols

An In-Depth Technical Guide to the Synthesis of L-Phenylalanyl-L-Methionyl-L-Arginine (Phe-Met-Arg)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of the tripeptide L-phenylalanyl-L-methionyl-L-arginine (Phe-Met-Arg). Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical methodologies for constructing this peptide sequence. We will explore both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS), offering detailed, step-by-step protocols. The guide emphasizes the rationale behind the selection of protecting groups, coupling reagents, and reaction conditions to ensure a high-yield and high-purity synthesis. Furthermore, it addresses the critical aspects of purification and characterization of the final product.

Introduction: The Significance of Phe-Met-Arg

The tripeptide L-phenylalanyl-L-methionyl-L-arginine, a sequence of three essential amino acids, serves as a valuable model for understanding the intricacies of peptide synthesis. While its specific biological activities are a subject of ongoing research, its structure presents key challenges that are representative of more complex peptide syntheses. These challenges include the hydrophobic nature of phenylalanine, the susceptibility of methionine to oxidation, and the highly basic guanidino side chain of arginine that requires robust protection. Mastering the synthesis of this tripeptide provides a solid foundation for tackling the production of more complex and therapeutically relevant peptides.[1]

Foundational Principles of Peptide Synthesis

The formation of a peptide bond involves the coupling of the carboxyl group of one amino acid with the amino group of another.[1] To achieve a specific sequence like Phe-Met-Arg, it is imperative to temporarily block, or "protect," the reactive functional groups that are not intended to participate in the peptide bond formation. This is the central tenet of peptide synthesis.[2][3] The synthesis is typically carried out in a stepwise manner, adding one amino acid at a time.[1]

Two primary strategies have been established for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

-

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, this method involves anchoring the C-terminal amino acid to an insoluble polymer resin.[4] The peptide chain is then assembled on this solid support through iterative cycles of deprotection and coupling.[1][4] The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[5]

-

Solution-Phase Peptide Synthesis: This classical approach involves carrying out all reactions in a homogeneous solution.[6][7] While it allows for the purification and characterization of intermediates at each step, it is generally more time-consuming and labor-intensive than SPPS.[6]

Strategic Selection of Protecting Groups

The success of a peptide synthesis hinges on the judicious choice of protecting groups for the α-amino group and the side chains of the constituent amino acids.[8] An orthogonal protection strategy is often employed, where different classes of protecting groups are used for the α-amino group and the side chains, allowing for the selective removal of one without affecting the others.[9] The two most common orthogonal schemes are the Boc/Bzl and the Fmoc/tBu strategies.[10]

α-Amino Protecting Groups

-

Boc (tert-Butoxycarbonyl): This group is stable under a variety of conditions but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA).[9]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acids but is removed by a mild base, typically a solution of piperidine in dimethylformamide (DMF).[10]

Side Chain Protecting Groups for Phe-Met-Arg

| Amino Acid | Functional Group | Recommended Protecting Group(s) | Rationale and Key Considerations |

| Phenylalanine (Phe) | Phenyl | Generally, no side chain protection is required. | The phenyl side chain is chemically inert under standard peptide synthesis conditions. |

| Methionine (Met) | Thioether | Typically, no side chain protection is used in Fmoc-SPPS.[11][12] | The thioether is susceptible to oxidation to methionine sulfoxide, especially during cleavage with strong acids in Boc-SPPS.[11][13] The inclusion of scavengers like dimethylsulfide during cleavage can mitigate this.[11] In Fmoc-SPPS, the thioether is generally considered non-reactive.[13] |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)[8][14], Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)[14], Tos (Tosyl)[11][14], NO₂ (Nitro)[11][15] | The highly basic guanidinium group must be protected to prevent side reactions. Pbf and Pmc are commonly used in Fmoc-SPPS due to their acid lability, allowing for their removal during the final cleavage step with TFA.[14] Tos and NO₂ are more traditional protecting groups often used in Boc-SPPS and require harsher cleavage conditions like hydrofluoric acid (HF).[11][16] The nitro group can prevent the formation of δ-lactam, a common side reaction during arginine incorporation.[15][16] |

The Heart of the Synthesis: Coupling Reagents

Coupling reagents are essential for activating the carboxyl group of the incoming amino acid to facilitate the formation of the peptide bond.[17] The ideal coupling reagent should promote rapid and efficient amide bond formation with minimal side reactions, particularly racemization.[17]

| Class of Coupling Reagent | Examples | Mechanism of Action and Use Cases |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)[18][19] | These reagents facilitate dehydration to form an O-acylisourea intermediate, which is then attacked by the amino group. They are often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure® to suppress racemization.[20] DCC can form an insoluble urea byproduct, making it less suitable for SPPS.[18] |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[18][19] | These are highly efficient coupling reagents that react with the carboxyl group to form an active ester, leading to rapid coupling with low racemization.[21] HATU is particularly effective for sterically hindered couplings.[18] |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[18][21] | Similar to uronium salts, these reagents form active esters. Phosphonium reagents are known for clean reactions and are less likely to cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium reagents.[21] |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of Phe-Met-Arg using Fmoc-based Solid-Phase Peptide Synthesis.

Solid-Phase Synthesis of H-Phe-Met-Arg-OH

This protocol outlines the manual synthesis of the tripeptide on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Met-OH

-

Fmoc-Phe-OH

-

Coupling reagent (e.g., HATU)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvent: Methanol

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Methionine:

-

In a separate vial, dissolve Fmoc-Met-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added methionine.

-

Coupling of Phenylalanine:

-

Activate Fmoc-Phe-OH as described in step 3.

-

Couple the activated Fmoc-Phe-OH to the deprotected Met-Arg-resin.

-

Monitor the reaction and wash the resin as before.

-

-

Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal phenylalanine.

-

Final Washing and Drying: Wash the completed peptide-resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Workflow Visualization

Sources

- 1. agilent.com [agilent.com]

- 2. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Labeling and Protecting Groups [biosyn.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution phase peptide synthesis | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. peptide.com [peptide.com]

- 12. academic.oup.com [academic.oup.com]

- 13. biotage.com [biotage.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. file.globalso.com [file.globalso.com]

- 19. peptide.com [peptide.com]

- 20. people.uniurb.it [people.uniurb.it]

- 21. 肽偶联剂选择指南 [sigmaaldrich.com]

Introduction: A New Paradigm in a Long War

An In-Depth Technical Guide to Aducanumab for Alzheimer's Disease

For decades, the field of Alzheimer's disease (AD) research has been a landscape of frustrating setbacks, with countless therapeutic candidates failing to alter the disease's relentless progression. Treatments have largely been symptomatic, offering temporary mitigation of cognitive decline without addressing the underlying pathology.[1] The U.S. Food and Drug Administration's (FDA) approval of aducanumab (marketed as Aduhelm) in June 2021 marked a significant, albeit controversial, turning point.[2][3] It was the first therapy approved since 2003 and, more importantly, the first to be classified as a disease-modifying therapy, targeting the core pathophysiology of AD.[4]

This guide provides a comprehensive technical overview of aducanumab for researchers, scientists, and drug development professionals. We will dissect its scientific rationale, analyze the pivotal clinical trial data, detail its clinical administration and management, and explore the intense scientific and regulatory debate it has ignited.

Part 1: The Scientific Foundation - The Amyloid Cascade Hypothesis

To understand aducanumab, one must first grasp the dominant theory of AD pathogenesis for the past three decades: the Amyloid Cascade Hypothesis (ACH).[5][6] First formulated in the early 1990s, the ACH posits that the initiating event in AD is an imbalance between the production and clearance of amyloid-beta (Aβ) peptides in the brain.[7][8]

These peptides, particularly the 42-amino-acid-long variant (Aβ42), are prone to misfolding and aggregation.[9] According to the hypothesis, this process begins a toxic cascade:

-

Monomer Aggregation: Soluble Aβ monomers aggregate into small, soluble oligomers. These oligomers are now considered by many to be the most neurotoxic species.[10]

-

Fibril and Plaque Formation: Oligomers continue to assemble into larger, insoluble protofibrils and fibrils, which ultimately deposit in the brain parenchyma as extracellular amyloid plaques—a defining pathological hallmark of AD.[7][9]

-

Neurodegenerative Cascade: The accumulation of these Aβ aggregates triggers a series of downstream events, including synaptic dysfunction, neuroinflammation (microglial and astrocyte activation), the hyperphosphorylation of tau protein leading to the formation of intracellular neurofibrillary tangles (NFTs), and widespread neuronal death.[6][7]

While the ACH has been the bedrock of AD drug development, it is not without its critics. A key challenge has been the poor correlation between the density of amyloid plaques in the brain and the severity of cognitive impairment.[7][10] Furthermore, numerous anti-amyloid therapies that successfully reduced plaque burden failed to produce a clinical benefit, leading some to question whether Aβ is the central driver of the disease or a secondary consequence.[5][11]

Part 2: Aducanumab - A Targeted Immunotherapy

Aducanumab is a recombinant human monoclonal IgG1 antibody designed to directly test the therapeutic potential of clearing aggregated Aβ from the brain.[4][12] It was derived from a B-cell library of healthy elderly donors with no cognitive impairment, suggesting the presence of naturally occurring protective antibodies.

Mechanism of Action

The therapeutic rationale behind aducanumab is the targeted removal of pathogenic Aβ aggregates, thereby disrupting the toxic cascade at a critical upstream point.[13]

-

Selective Binding: Aducanumab's key feature is its high affinity for aggregated forms of Aβ, including soluble oligomers and insoluble fibrils that form plaques.[13][14] It binds weakly to Aβ monomers, which are ubiquitous and physiologically normal.[13] This selectivity is critical, as it focuses the therapeutic effect on the presumed toxic species while sparing the benign monomeric form.

-

Fc-Mediated Clearance: After binding to Aβ plaques, the Fc domain of the aducanumab antibody is believed to engage with Fcγ receptors on microglia, the brain's resident immune cells. This engagement activates the microglia, stimulating them to phagocytose and clear the antibody-bound amyloid plaques.

Part 3: The Clinical Evidence - A Tale of Two Trials

The clinical development of aducanumab culminated in two identically designed, global Phase 3 trials: EMERGE (NCT02484547) and ENGAGE (NCT02477800).[14][15] These studies enrolled patients with early-stage AD—either Mild Cognitive Impairment (MCI) due to AD or mild AD dementia—with amyloid pathology confirmed by PET imaging.[14][15]

The trials were designed to evaluate the efficacy of monthly intravenous infusions of low-dose and high-dose aducanumab compared to placebo over 78 weeks.[15] The primary endpoint was the change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a tool that assesses both cognitive and functional performance.[15]

A Confounding Outcome

In March 2019, both trials were prematurely terminated based on a futility analysis by an independent data monitoring committee, which predicted they were unlikely to meet their primary endpoint. However, in a stunning reversal, Biogen announced in October 2019 that a new analysis of a larger dataset showed a different result.[16] This new analysis included more patients who had received the full target dose of 10 mg/kg for a longer duration.

The final results were starkly contradictory:[4][15][17]

-

EMERGE: This study met its primary endpoint. Patients receiving the high dose (10 mg/kg) showed a statistically significant 22% slowing of clinical decline on the CDR-SB compared to placebo (P=.012).[15]

-

ENGAGE: This study failed to meet its primary endpoint. Patients on the high dose showed no significant difference from placebo, and in fact, trended towards a worse outcome (a 2% increase in decline).[15]

Biogen's post-hoc explanation for the discrepancy centered on the hypothesis that fewer patients in the ENGAGE trial received the full high dose of aducanumab for a sufficient period to see a benefit, partly due to protocol amendments during the trial.[18]

Data Presentation: Efficacy and Biomarker Results

Despite the conflicting clinical outcomes, both studies demonstrated robust and dose-dependent removal of amyloid plaques as measured by PET scans.[11][15] This target engagement also led to downstream effects on biomarkers of neurodegeneration, such as a reduction in cerebrospinal fluid (CSF) and plasma phosphorylated tau (p-tau).[19][20]

| Endpoint | Trial | Placebo | Low-Dose Aducanumab | High-Dose Aducanumab (10 mg/kg) |

| Primary Clinical Outcome | ||||

| Change in CDR-SB (at Week 78) | EMERGE | 1.74 | 1.57 | 1.36 (-22% vs Placebo; p=0.012) |

| ENGAGE | 1.55 | 1.63 | 1.58 (+2% vs Placebo; p=0.833) | |

| Secondary Clinical Outcomes | ||||

| Change in MMSE Score | EMERGE | -1.9 | -1.7 | -1.3 (p=0.05) |

| ENGAGE | -1.9 | -2.1 | -2.0 (p=0.81) | |

| Change in ADAS-Cog13 Score | EMERGE | 3.16 | 2.56 | 1.84 (p=0.01) |

| ENGAGE | 2.82 | 3.51 | 3.41 (p=0.45) | |

| Biomarker Outcomes | ||||

| Change in Amyloid PET (SUVR) | EMERGE | +0.016 | -0.165 | -0.272 (p<0.0001) |

| ENGAGE | +0.014 | -0.168 | -0.238 (p<0.0001) | |

| Change in CSF p-Tau181 (pg/mL) | EMERGE | +2.05 | -1.93 | -11.19 (p<0.001) |

| ENGAGE | +2.86 | -0.84 | -5.20 (p<0.05) | |

| (Data synthesized from published trial results)[4][15][19][21] |

Part 4: Clinical Application and Management

The use of aducanumab in a clinical setting requires a rigorous, multi-step process focused on appropriate patient selection, careful administration, and vigilant safety monitoring.

Patient Selection and Diagnosis

The indication for aducanumab is restricted to the population in which it was studied: patients with MCI or mild dementia stage of AD.[12][22] A critical and self-validating step in the protocol is the mandatory confirmation of amyloid pathology.

-

Causality Check: This step ensures the therapy is administered only to patients with the specific pathology it targets. Without amyloid plaques, there is no therapeutic rationale for using an anti-amyloid agent.

-

Methodology: Confirmation is achieved via either an amyloid PET scan or by analyzing CSF biomarkers from a lumbar puncture (e.g., a low Aβ42/Aβ40 ratio).[22][23]

Experimental Protocol: Administration and Dosing

Aducanumab is administered as an intravenous (IV) infusion over approximately one hour, every four weeks.[24][25] A titration schedule is mandatory to mitigate the risk of side effects, particularly Amyloid-Related Imaging Abnormalities (ARIA).[22][24]

Step-by-Step Titration Protocol:

-

Infusions 1 & 2: Administer 1 mg/kg.

-

Infusions 3 & 4: Administer 3 mg/kg.

-

Infusions 5 & 6: Administer 6 mg/kg.

-

Infusion 7 and Onward: Administer the target maintenance dose of 10 mg/kg.[24][26]

-

Rationale: The gradual increase in dosage allows the patient's brain to adapt to the inflammatory response that can be triggered by the rapid clearance of amyloid from cerebral blood vessels, reducing the incidence and severity of ARIA.[27]

Safety and Risk Management: The Challenge of ARIA

The most significant and common adverse effect of aducanumab is ARIA.[28][29] These are MRI findings related to the breakdown of the blood-brain barrier, likely caused by the inflammatory response to amyloid removal.

-

ARIA-E (Edema): Represents vasogenic edema or sulcal effusions (fluid accumulation in the brain).[30] It occurred in approximately 35% of patients on the 10 mg/kg dose.[28]

-

ARIA-H (Hemosiderin deposition): Represents microhemorrhages or superficial siderosis (small areas of bleeding).[30]

While often asymptomatic, ARIA can cause symptoms such as headache, confusion, dizziness, vision changes, and nausea.[27][28] Serious and life-threatening events can rarely occur.[31]

A crucial insight from the clinical trials was the identification of Apolipoprotein E ε4 (ApoE4) genotype as a major risk factor for ARIA.[29][31] Patients who are ApoE4 homozygotes (possessing two copies of the allele) have a substantially higher incidence of ARIA.[31]

Step-by-Step Monitoring Protocol:

-

Baseline Assessment: Obtain a recent brain MRI (within one year) before initiating treatment to check for any pre-existing conditions (e.g., hemorrhage, stroke) that could increase risk.[28]

-

Genetic Testing: Perform ApoE4 genotype testing to inform the risk of ARIA and facilitate a discussion with the patient about the risk/benefit profile.[31]

-

Surveillance MRIs: Obtain brain MRIs prior to the 7th infusion (before the first 10 mg/kg dose) and the 12th infusion.[25] More frequent monitoring may be warranted for high-risk individuals or if symptoms occur.

-

Clinical Vigilance: Continuously monitor patients for any clinical signs or symptoms of ARIA.[28]

Part 5: The Regulatory Saga and Scientific Debate

The FDA's decision to grant aducanumab accelerated approval was one of the most contentious in recent history.[32] The approval was not based on the conflicting clinical efficacy data, but on the surrogate endpoint of amyloid plaque reduction, which the agency deemed "reasonably likely to predict a clinical benefit."[4][33]

This decision was met with significant backlash from the scientific community, with three members of the FDA's advisory committee resigning in protest.[3][32] The core of the controversy revolved around several points:

-

Uncertain Clinical Benefit: Critics argued that the robust biomarker data (plaque removal) did not translate into a clear and consistent clinical benefit for patients, as evidenced by the failed ENGAGE trial.[34][35]

-

The Validity of the Surrogate: The approval placed significant weight on the hypothesis that reducing amyloid plaques will lead to a clinical benefit, a link that previous trials have failed to definitively establish.[4][35]

-

The Precedent: The decision set a new precedent for using biomarkers in AD drug approval, which could have long-term implications for the field.[4]

In the face of limited insurance coverage and ongoing debate, Biogen ultimately announced in early 2024 that it would discontinue the development and sale of aducanumab, shifting its resources to newer anti-amyloid treatments like lecanemab, which has shown a more consistent, albeit modest, clinical benefit in its trials.[36]

Conclusion: A Controversial Catalyst for Progress

Aducanumab's story is a complex tapestry of scientific ambition, clinical ambiguity, and regulatory controversy. While it did not become the definitive treatment for Alzheimer's disease, its journey has been profoundly impactful. It successfully proved that a therapeutic antibody can robustly clear amyloid plaques from the human brain, providing a powerful in-vivo tool to test the amyloid hypothesis.[11] The intense debate surrounding its approval has forced the field to critically re-evaluate clinical trial design, the role of biomarkers as surrogate endpoints, and the threshold for what constitutes a clinically meaningful benefit.

Though aducanumab itself is being sunsetted, it has undeniably catalyzed a new era in AD therapeutics. It paved the way for a class of amyloid-clearing antibodies and has invigorated research into new targets and combination therapies. The lessons learned from its development, from the importance of dose optimization to the critical need for managing ARIA, will inform the next generation of treatments in the ongoing fight against this devastating disease.[16][36]

References

-

Aducanumab - StatPearls - NCBI Bookshelf - NIH. (2024, February 26). National Center for Biotechnology Information. [Link]

-

Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer's Disease: A Comprehensive Review. (2022). Cureus. [Link]

-

Aducanumab Side Effects: Common, Severe, Long Term. (2025, April 15). Drugs.com. [Link]

-

Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease. (2022). The Journal of Prevention of Alzheimer's Disease. [Link]

-

The amyloid cascade hypothesis: an updated critical review. (2023). Brain. [Link]

-

Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab. (2019, December 5). Alzheimer Europe. [Link]

-

Aducanumab Dosage Guide + Max Dose, Adjustments. (2025, October 27). Drugs.com. [Link]

-

Researchers publish safety data from Phase 3 aducanumab trials, showing incidence of ARIA. (2022, January 26). Alzheimer Europe. [Link]

-

The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? (2023). MDPI. [Link]

-

What are the side effects of Aducanumab-avwa? (2024, July 12). Patsnap Synapse. [Link]

-

Amyloid Cascade Hypothesis. (2019, January 8). News-Medical.Net. [Link]

-

Amyloid Cascade Hypothesis for the Treatment of Alzheimer's Disease: Progress and Challenges. (2022). Journal of Alzheimer's Disease. [Link]

-

Alzheimer's Disease Treatment: Canadian-Led Innovation Post-Aducanumab. (2020, March 3). ProMIS Neurosciences. [Link]

-

The amyloid cascade hypothesis of Alzheimer’s Disease. (n.d.). Behavioralhealth2000.com. [Link]

-

Aducanumab: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

-

Aducanumab. (n.d.). Wikipedia. [Link]

-

ADUCANUMAB: APPROPRIATE USE RECOMMENDATIONS. (2021, July 20). The Journal of Prevention of Alzheimer's Disease. [Link]

-

ENGAGE and EMERGE: Truth and consequences? (2021). Alzheimer's & Dementia. [Link]

-

Aducanumab: Appropriate Use Recommendations Update. (2022). The Journal of Prevention of Alzheimer's Disease. [Link]

-

Practical Considerations in the Administration of Aducanumab for the Neurologist. (2021). Neurology Clinical Practice. [Link]

-

Practical Considerations in the Administration of Aducanumab for the Neurologist. (2021). National Center for Biotechnology Information. [Link]

-

Effectiveness of aducanumab treatment in Alzheimer's disease. (2021). VJNeurology. [Link]

-

Insights on FDA's controversial approval of Alzheimer's drug. (2021, June 21). JHU Hub. [Link]

-

Mechanism of action of Aducanumab. (n.d.). ResearchGate. [Link]

-

The future of Alzheimer's disease: aducanumab. (2020). VJNeurology. [Link]

-

What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? (n.d.). Alzheimer's Society. [Link]

-

Baseline Characteristics From ENGAGE and EMERGE: Two Phase 3 Studies to Evaluate Aducanumab in Patients With Early Alzheimer's Disease. (2019, April 9). Neurology. [Link]

-

Progress and controversy in Alzheimer's research: Aducanumab's FDA approval. (2023, January 11). Medical News Today. [Link]

-

Controversy Around FDA's Approval of Biogen Alzheimer's Drug, Aducanumab. (2023, October 23). NutritionFacts.org. [Link]

-

Aducanumab: evidence from clinical trial data and controversies. (2021, October 4). Therapeutic Advances in Neurological Disorders. [Link]

-

FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer’s Disease: Where Are We Now? (2024). MDPI. [Link]

-

Aducanumab and the “post-amyloid” era of Alzheimer research? (2021). Molecular Neurodegeneration. [Link]

-

FDA Approval of First Alzheimer's Drug Mired in Controversy. (2021, June 11). Time Magazine. [Link]

-

New aducanumab biomarker data show correlation between treatment effect on biomarkers and reduction in clinical decline. (2021, November 12). Neurimmune. [Link]

-

Development and sale of Alzheimer's drug, aducanumab, ceased. (2024, February 2). Alzheimer's Research UK. [Link]

-

Current and Future Treatments in Alzheimer Disease: An Update. (2019). Journal of the American Geriatrics Society. [Link]

-

Blood biomarkers in Alzheimer's disease: appropriate use recommendations. (2022, August 19). VJDementia. [Link]

-

Aducanumab for Alzheimer's Disease: Effectiveness and Value. (2021). Institute for Clinical and Economic Review. [Link]

-

Aducanumab: Appropriate Use Recommendations. (2021). The Journal of Prevention of Alzheimer's Disease. [Link]

-

New Analyses Suggest High-Dose Aducanumab Reduces Clinical Decline in Early Alzheimer Disease. (2019, December 6). NeurologyLive. [Link]

-

Aducanumab updated monitoring recommendations for amyloid-related imaging abnormalities (ARIA). (2022, August 19). VJDementia. [Link]

-

The Role of Biomarkers in Alzheimer’s Disease Drug Development. (2019). Journal of Alzheimer's Disease. [Link]

Sources

- 1. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aducanumab - Wikipedia [en.wikipedia.org]

- 3. hub.jhu.edu [hub.jhu.edu]

- 4. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. behavioralhealth2000.com [behavioralhealth2000.com]

- 8. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? | Alzheimer's Society [alzheimers.org.uk]

- 9. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Aducanumab and the “post-amyloid” era of Alzheimer research? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Considerations in the Administration of Aducanumab for the Neurologist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alzheimer's Disease Treatment: Canadian-Led Innovation Post-Aducanumab [pharmaboardroom.com]

- 17. ENGAGE and EMERGE: Truth and consequences? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]

- 19. FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer’s Disease: Where Are We Now? [mdpi.com]

- 20. New aducanumab biomarker data show correlation between treatment effect on biomarkers and reduction in clinical decline â Neurimmune [neurimmune.com]

- 21. neurologylive.com [neurologylive.com]

- 22. ADUCANUMAB: APPROPRIATE USE RECOMMENDATIONS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 23. Aducanumab: Appropriate Use Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

- 25. neurology.org [neurology.org]

- 26. Aducanumab: Appropriate Use Recommendations Update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Aducanumab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 28. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Researchers publish safety data from Phase 3 aducanumab trials, showing incidence of ARIA | Alzheimer Europe [alzheimer-europe.org]

- 30. What are the side effects of Aducanumab-avwa? [synapse.patsnap.com]

- 31. drugs.com [drugs.com]

- 32. Controversy Around FDA’s Approval of Biogen Alzheimer’s Drug, Aducanumab [nutritionfacts.org]

- 33. Aducanumab debate: Expert views on Biogen's Alzheimer drug [medicalnewstoday.com]

- 34. vjneurology.com [vjneurology.com]

- 35. FDA Approval of First Alzheimer’s Drug Mired in Controversy | TIME [time.com]

- 36. Development and sale of Alzheimer's drug, aducanumab, ceased - Alzheimer's Research UK [alzheimersresearchuk.org]

An Investigator's Technical Guide to the In Vitro Biological Activities of the Phe-Met-Arg (FMR) Peptide

This guide provides a comprehensive framework for the in vitro investigation of the tripeptide Phenylalanyl-Methionyl-Arginine (Phe-Met-Arg, FMR). While the FMR sequence is a recognized component of larger, biologically active neuropeptides, the specific functionalities of the isolated tripeptide are not yet extensively characterized. This document serves as a technical roadmap for researchers and drug development professionals, offering hypothesized activities based on peptide chemistry and data from related molecules, along with detailed, field-proven protocols to rigorously test these hypotheses.

Part 1: Foundational Insights and Hypothesized Activities

The Phe-Met-Arg peptide, while simple in structure, is composed of amino acids that suggest a range of potential biological effects. Phenylalanine offers aromaticity and hydrophobicity, Methionine contains a readily oxidizable sulfur atom, and Arginine provides a strongly basic guanidinium group, crucial for many biological interactions.

Based on these structural features and the activities of FMR-containing peptides like FMRFamide, we can postulate several key in vitro biological activities for investigation:

-

Antioxidant Properties: The methionine residue, in particular, is a known scavenger of reactive oxygen species (ROS). This section will detail the protocols to quantify this potential.

-

Anti-inflammatory Effects: Peptides containing arginine and phenylalanine have been implicated in modulating inflammatory pathways. We will explore how to assess FMR's ability to attenuate inflammatory responses in cellular models.

-

Enzyme Inhibition: The related peptide, Met-Arg-Phe-Ala, is a known inhibitor of enkephalin-generating endopeptidase.[1] This suggests that FMR could have inhibitory effects on various proteases or other enzymes.

-

Receptor Binding and Signaling: Given that peptides containing the C-terminal Arg-Phe sequence can induce cardiovascular effects, it is plausible that FMR may interact with specific cell surface receptors, possibly G-protein coupled receptors (GPCRs).[2]

The following sections will provide the scientific rationale and detailed methodologies to explore each of these potential activities.

Part 2: Investigation of Antioxidant Properties

Scientific Rationale:

The sulfur-containing amino acid, Methionine, can be oxidized to methionine sulfoxide, thereby neutralizing reactive oxygen species. This makes it a prime candidate for contributing to antioxidant activity. Phenylalanine may also contribute through its aromatic ring.[3][4] In vitro antioxidant assays are designed to measure a substance's ability to neutralize synthetic radicals or reduce oxidized metal ions, providing a quantitative measure of this potential.

Key Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and widely used method to assess the radical scavenging ability of a compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of the FMR peptide in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS).

-

Prepare a series of dilutions of the FMR peptide (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each FMR peptide dilution.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 50 µL of the solvent instead of the peptide solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To produce the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare dilutions of the FMR peptide and a positive control as in the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each FMR peptide dilution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Data Presentation:

| Assay | FMR Peptide Concentration (mg/mL) | % Scavenging Activity | IC50 (mg/mL) |

| DPPH | 0.1 | ||

| 0.5 | |||

| 1.0 | |||

| 2.0 | |||

| 5.0 | |||

| ABTS | 0.1 | ||

| 0.5 | |||

| 1.0 | |||

| 2.0 | |||

| 5.0 |

This table should be populated with experimental data.

Experimental Workflow for Antioxidant Assays:

Caption: Workflow for in vitro radical scavenging assays.

Part 3: Evaluation of Anti-inflammatory Activity

Scientific Rationale:

Chronic inflammation is linked to the overproduction of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[5] Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce these mediators.[6] This cellular model provides a robust system to test the potential of the FMR peptide to suppress inflammatory signaling pathways, such as the NF-κB pathway.[6]

Key Experimental Protocols:

Cell Culture and Viability Assay

It is crucial to first determine the non-toxic concentration range of the FMR peptide.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of FMR peptide for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

-

Measurement of Nitric Oxide (NO) Production

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of FMR peptide for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Step-by-Step Methodology:

-

Sample Collection:

-

Collect the cell culture supernatants from the NO production experiment.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's instructions to measure the concentration of these cytokines in the supernatants.

-

Signaling Pathway Visualization:

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway by the FMR peptide.

Part 4: Assessment of Enzyme Inhibitory Potential

Scientific Rationale:

Peptides can act as highly specific enzyme inhibitors by mimicking the natural substrate and binding to the active site. The inhibitory activity of Met-Arg-Phe-Ala against enkephalin-generating endopeptidase suggests that smaller fragments like FMR might retain some inhibitory capacity, possibly against other proteases.[1] Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and a common target for inhibitory peptides.[7]

Key Experimental Protocol: ACE Inhibition Assay

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate: Hippuryl-His-Leu (HHL).

-

Enzyme: ACE from rabbit lung.

-

Buffer: 0.1 M sodium borate buffer (pH 8.3) containing 0.3 M NaCl.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

Positive Control: Captopril.

-

-

Assay Procedure:

-

In a microtube, mix 50 µL of FMR peptide solution (at various concentrations) with 50 µL of ACE solution (e.g., 100 mU/mL).

-

Pre-incubate at 37°C for 10 minutes.

-

Add 150 µL of HHL solution (e.g., 5 mM) to start the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Quantification of Hippuric Acid (HA):

-

Add 1.5 mL of ethyl acetate, vortex vigorously for 15 seconds.

-

Centrifuge to separate the layers.

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 95°C.

-

Re-dissolve the residue (hippuric acid) in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the FMR peptide.

-

Determine the IC50 value from the dose-response curve.

-

Data Presentation:

| FMR Peptide Concentration (µM) | Absorbance at 228 nm | % ACE Inhibition | IC50 (µM) |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 |

This table should be populated with experimental data.

Part 5: Receptor Binding and Functional Assays

Scientific Rationale:

The cardiovascular effects of FMRFamide and related peptides strongly suggest interaction with cell surface receptors.[2] While the specific receptor for the FMR tripeptide is unknown, a general approach to screen for receptor binding and subsequent functional activity (e.g., G-protein activation) is warranted. This often involves using cell lines overexpressing specific receptors or more broadly, assessing second messenger mobilization like intracellular calcium.

Key Experimental Protocol: Intracellular Calcium Mobilization Assay

This assay can detect the activation of GPCRs that couple to the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i).

Step-by-Step Methodology:

-

Cell Preparation and Dye Loading:

-

Use a suitable cell line, for example, HEK293 cells, which are often used for expressing exogenous receptors, or a cell line known to respond to neuropeptides (e.g., SH-SY5Y).

-

Seed cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injection system.

-

-

Data Acquisition:

-

Establish a baseline fluorescence reading for a few seconds.

-

Inject the FMR peptide at various concentrations.

-

Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).

-

As a positive control, use a known agonist for a receptor expressed in the chosen cell line (e.g., ATP).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the FMR peptide concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

-

Logical Relationship Diagram for Receptor Activity Screening:

Caption: Signal transduction cascade for a hypothetical Gq-coupled receptor activated by FMR.

References

-

van den Burg, E. H., et al. (2002). Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats. British Journal of Pharmacology, 135(4), 975–981. [Link]

-

Semantic Scholar. Effects of Phe‐Met‐Arg‐Phe‐NH2 (FMRFa)‐Related Peptides on Na‐Ca Exchange and Ionic Fluxes in Rat Pancreatic B Cells. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14258325, Phe-Met-Arg. [Link]

-

Iqbalsyah, T. M., & Doig, A. J. (2005). Pairwise coupling in an Arg-Phe-Met triplet stabilizes alpha-helical peptide via shared rotamer preferences. Journal of the American Chemical Society, 127(14), 5002–5003. [Link]

-

Kim, H. J., et al. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review. National Center for Biotechnology Information. [Link]

-

MDPI. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. [Link]

-

ResearchGate. (2001). Phe-met-arg-phe (FMRF)-amide is a substrate source of NO synthase in the gastropod nervous system. [Link]

-

MDPI. (2021). Bioactive Peptides: An Understanding from Current Screening Methodology. [Link]

-

Pfaendtner, J., et al. (2019). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 14(5), 051006. [Link]

-

MDPI. (2024). Potential Application of Egg White Peptides for Antioxidant Properties: Perspectives from Batch Stability and Network Pharmacology. [Link]

-

National Center for Biotechnology Information. (2016). Strategic Approaches to Optimizing Peptide ADME Properties. [Link]

-

National Center for Biotechnology Information. (1995). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. [Link]

-

ResearchGate. (2019). BIOPEP and other programs for processing bioactive peptide sequences. [Link]

-

National Center for Biotechnology Information. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. [Link]

-

ResearchGate. (2024). In vitro anti-inflammatory study of PHE. [Link]

-

National Center for Biotechnology Information. (2019). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. [Link]

-

National Center for Biotechnology Information. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. [Link]

-

National Center for Biotechnology Information. (2015). Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by fermentation. [Link]

-

National Center for Biotechnology Information. (2007). [Biological activity of regulatory peptides in model experiments in vitro]. [Link]

-

MDPI. (2023). Antioxidant Properties and Prediction of Bioactive Peptides Produced from Flixweed (sophia, Descurainis sophia L.) and Camelina (Camelina sativa (L.) Crantz) Seed Meal: Integrated In Vitro and In Silico Studies. [Link]

-

Peptide Institute, Inc. Enzyme Substrates and Inhibitors. [Link]

-

ResearchGate. (2019). Synthesis of modified RGD based peptides and their in vitro activity. [Link]

-

National Center for Biotechnology Information. (2023). Molecular hybridization strategy for tuning bioactive peptide function. [Link]

-

National Center for Biotechnology Information. (2020). Discovering active sites in peptide Ala–Val–Thr–Phe that counter 2,2-azobis(2-methylpropanimidamidine)dihydrochloride-induced oxidative stress in HepG2 cells. [Link]

-

MDPI. (2016). Chemometric Analysis of the Amino Acid Requirements of Antioxidant Food Protein Hydrolysates. [Link]

-

National Center for Biotechnology Information. (2024). Inhibitory effect of RGD peptide hydrogel on inflammation and angiogenesis in vitro. [Link]

-

MDPI. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. [Link]

-

National Center for Biotechnology Information. (2024). Optimizing androgen receptor prioritization using high-throughput assay-based activity models. [Link]

-

National Center for Biotechnology Information. (2008). Analysis of Interdomain Interactions of the Androgen Receptor. [Link]

-

Oxford Academic. (2002). Use of Androgen Receptor Amino/Carboxyl-Terminal Interaction Assays to Investigate Androgen Receptor Gene Mutations in Subjects with Varying Degrees of Androgen Insensitivity. [Link]

-

The Binding Database. [Link]

-

Wiley Online Library. (2015). Anti-inflammatory effects of platelet biomaterials in a macrophage cellular model. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Application of Egg White Peptides for Antioxidant Properties: Perspectives from Batch Stability and Network Pharmacology | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solid-Phase Synthesis of L-phenylalanyl-L-methionyl-L-arginine

<_>

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the cornerstone of peptide synthesis in both academic and industrial laboratories.[1][2][3] Its primary advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin, which simplifies the purification process to mere filtration and washing after each reaction step.[4][5] This guide provides an in-depth technical exploration of the synthesis of the tripeptide L-phenylalanyl-L-methionyl-L-arginine (Phe-Met-Arg) using the widely adopted Fmoc/tBu orthogonal protection strategy.[6][7] This methodology offers mild reaction conditions, making it suitable for a broad range of peptide sequences.[7][]

The target tripeptide, Phe-Met-Arg, presents a valuable case study due to the unique chemical properties of its constituent amino acids. Phenylalanine is a relatively straightforward hydrophobic residue. Methionine, containing a thioether side chain, is susceptible to oxidation.[9][10] Arginine possesses a strongly basic guanidinium group that requires robust protection to prevent side reactions.[11][12][13] This guide will delve into the strategic decisions and technical nuances required to successfully navigate these challenges and achieve a high-purity final product.

Strategic Synthesis Design: The "Why" Behind the "How"

A successful peptide synthesis is not merely a sequence of steps but a well-considered strategy. The choices made regarding the solid support, protecting groups, and coupling reagents are interconnected and directly impact the final yield and purity.

Choosing the Solid Support: The Foundation of the Synthesis

The initial step in SPPS is selecting an appropriate solid support.[14] For the synthesis of a peptide with a C-terminal amide, as is common for many biologically active peptides, a Rink Amide resin is the preferred choice.[14][15] The linker on the Rink Amide resin is designed to be stable throughout the synthesis cycles but readily cleavable under strongly acidic conditions to yield the desired peptide amide. If a C-terminal carboxylic acid is desired, a Wang resin would be the appropriate selection.[14][15]

Orthogonal Protection Scheme: The Key to Selectivity

The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its orthogonality.[5][6] This means that the protecting groups for the α-amino group and the side chains are removed under different chemical conditions, preventing unintended deprotection.[5][16]

-

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group of each incoming amino acid.[7][15] It is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[15][17]

-

Side-Chain Protection:

-

Phenylalanine (Phe): The benzyl side chain of phenylalanine is generally unreactive and does not require a protecting group in Fmoc-based SPPS.

-

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide, particularly during the final cleavage step.[9][10][18] While the methionine side chain is often left unprotected during the coupling steps, special precautions are necessary during cleavage to mitigate this side reaction.[9][10]

-

Arginine (Arg): The highly basic and nucleophilic guanidinium group of arginine necessitates a robust protecting group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard choice in Fmoc chemistry.[19][20][21] It provides excellent stability during the synthesis and is efficiently removed during the final trifluoroacetic acid (TFA) cleavage.[20][21]

-

Coupling Reagents: Forging the Peptide Bonds

The formation of the amide bond between the incoming amino acid and the growing peptide chain requires the activation of the carboxylic acid group. HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a widely used and highly efficient aminium-based coupling reagent.[22][23] It rapidly forms an activated OBt ester, which then reacts with the free amine on the resin-bound peptide to form the peptide bond with minimal risk of racemization.[22][23][24] HBTU is typically used in conjunction with a tertiary base such as N,N-diisopropylethylamine (DIEA) to facilitate the activation process.[22]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the manual synthesis of L-phenylalanyl-L-methionyl-L-arginine on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents

| Reagent | Purpose |

| Rink Amide Resin | Solid support for peptide synthesis |

| Fmoc-Arg(Pbf)-OH | Protected Arginine |

| Fmoc-Met-OH | Protected Methionine |

| Fmoc-Phe-OH | Protected Phenylalanine |

| HBTU | Coupling reagent |

| DIEA | Activation Base |

| DMF | Solvent |

| 20% Piperidine in DMF | Fmoc deprotection solution |

| Dichloromethane (DCM) | Solvent for washing |

| Trifluoroacetic acid (TFA) | Cleavage reagent |

| Triisopropylsilane (TIS) | Scavenger |

| Water | Scavenger |

| Diethyl ether (cold) | Peptide precipitation |

Synthesis Workflow

The synthesis proceeds through a series of iterative cycles, each consisting of deprotection and coupling steps.

Caption: Workflow for the solid-phase synthesis of Phe-Met-Arg.

Step 1: Resin Preparation and First Amino Acid Coupling (Arginine)

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 30 minutes.[14] This allows the solvent to penetrate the resin beads, making the reactive sites accessible.

-

Fmoc Deprotection: Remove the Fmoc group from the resin's linker by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[15] The appearance of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy to confirm the completion of the reaction.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove the deprotection reagents and byproducts.

-

Coupling of Fmoc-Arg(Pbf)-OH:

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH and HBTU in DMF.

-

Add DIEA to the solution to activate the amino acid. The solution will typically change color.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test.[3] A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[3]

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Step 2: Second Amino Acid Coupling (Methionine)

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of the resin-bound arginine.

-

Washing: Thoroughly wash the resin.

-

Coupling of Fmoc-Met-OH: Activate Fmoc-Met-OH with HBTU and DIEA in DMF and couple it to the resin-bound arginine as previously described.

-

Monitoring and Washing: Perform a Kaiser test to confirm complete coupling and then wash the resin.

Step 3: Third Amino Acid Coupling (Phenylalanine)

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound methionine.

-

Washing: Thoroughly wash the resin.

-

Coupling of Fmoc-Phe-OH: Activate Fmoc-Phe-OH with HBTU and DIEA in DMF and couple it to the resin-bound methionine.

-

Monitoring and Washing: Confirm complete coupling with a Kaiser test and wash the resin.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the phenylalanine residue.

-

Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Step 4: Cleavage and Deprotection

This final step removes the side-chain protecting groups and cleaves the peptide from the solid support.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). TFA is the strong acid that cleaves the peptide from the resin and removes the Pbf protecting group.[21] TIS and water act as scavengers to trap the reactive carbocations generated during the deprotection, thereby preventing side reactions, particularly the alkylation of the methionine side chain.[18]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Analysis

Following synthesis and purification, it is crucial to verify the identity and purity of the final product.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of L-phenylalanyl-L-methionyl-L-arginine.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product. A single, sharp peak indicates a high degree of purity.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance, insufficient activation time, poor quality reagents. | Double couple the problematic amino acid. Use a more potent coupling reagent like HATU. Ensure all reagents are fresh and anhydrous. |

| Methionine Oxidation | Oxidation during cleavage or handling. | Use a cleavage cocktail with scavengers like TIS and water.[18] Consider adding ammonium iodide to the cleavage cocktail to reduce any formed sulfoxide.[25][26] |

| Racemization | Over-activation of the amino acid, presence of strong base. | Minimize the pre-activation time. Use a weaker base or ensure the stoichiometry of the base is correct. |

| Deletion Sequences | Incomplete deprotection or coupling. | Ensure deprotection and coupling reactions go to completion using monitoring tests like the Kaiser test. |

Conclusion

The solid-phase synthesis of L-phenylalanyl-L-methionyl-L-arginine, while presenting challenges due to the specific properties of methionine and arginine, is a highly achievable goal with a well-designed strategy and careful execution. By understanding the rationale behind the choice of resin, protecting groups, and coupling reagents, and by adhering to a robust experimental protocol, researchers can confidently synthesize this and other complex peptides with high purity and yield. The principles and techniques outlined in this guide provide a solid foundation for drug development professionals and scientists to successfully navigate the intricacies of solid-phase peptide synthesis.

References

-

Aapptec. (n.d.). Fmoc-Met-OH; CAS 71989-28-1. Retrieved from [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Met-OH. Retrieved from [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

CSBio. (2023, November 27). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Pal, S., & Ghorai, P. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1435–1443.

- Reiss, P. D., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Thapa, P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15132–15140.

-

Wikipedia. (n.d.). HBTU. Retrieved from [Link]

Sources

- 1. csbio.com [csbio.com]

- 2. csbiochina.com [csbiochina.com]

- 3. digital.csic.es [digital.csic.es]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. biotage.com [biotage.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. peptide.com [peptide.com]

- 20. advancedchemtech.com [advancedchemtech.com]

- 21. chempep.com [chempep.com]

- 22. advancedchemtech.com [advancedchemtech.com]

- 23. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]

- 24. HBTU - Wikipedia [en.wikipedia.org]

- 25. advancedchemtech.com [advancedchemtech.com]

- 26. peptide.com [peptide.com]

An In-depth Technical Guide to the Stability of L-phenylalanyl-L-methionyl-L-arginine in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

The journey of a therapeutic peptide from discovery to a stable, marketable drug product is fraught with challenges, chief among them being the inherent instability of these complex molecules.[1] Peptides are susceptible to a variety of chemical and physical degradation pathways that can compromise their efficacy, safety, and shelf-life.[2][3][4] This guide provides a deep dive into the stability considerations for the tripeptide L-phenylalanyl-L-methionyl-L-arginine (Phe-Met-Arg), with a particular focus on how different buffer systems can either mitigate or exacerbate its degradation. Understanding these interactions is paramount for rational formulation design.[2][3][4][5]

Biochemical Profile and Inherent Vulnerabilities

The stability of Phe-Met-Arg is dictated by the individual chemical properties of its constituent amino acids and their interactions within the peptide backbone.

-

L-phenylalanine (Phe): Generally one of the more stable amino acids. Its bulky, aromatic side chain is relatively inert but can contribute to aggregation through hydrophobic interactions, especially at high concentrations or under physical stress.[3]

-

L-methionine (Met): This is the most significant liability in the sequence. The sulfur-containing thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) and, under stronger conditions, methionine sulfone (Met(O2)).[6][7][8] This oxidation can be triggered by atmospheric oxygen, light, trace metal ions, and reactive oxygen species.[7][8][9] The conversion of Met to Met(O) introduces a chiral center and can significantly alter the peptide's conformation and biological activity.[6]

-

L-arginine (Arg): The basic guanidinium group of arginine makes it highly hydrophilic and capable of forming strong ionic interactions and hydrogen bonds. While the guanidinium group itself is relatively stable, its presence can influence the overall peptide conformation and solubility.[10][11] In sequences containing aspartic acid (Asp), an Asp-Arg motif can be particularly prone to the formation of a succinimide intermediate, leading to isomerization and degradation.[12]

Principal Degradation Pathways for Phe-Met-Arg

A comprehensive stability assessment requires anticipating the likely chemical degradation routes. For this tripeptide, the primary concerns are oxidation and hydrolysis.

Oxidation of Methionine

This is the most probable and fastest degradation pathway. The reaction proceeds via nucleophilic attack by the methionine sulfur on an oxidizing agent.[13]

-

Mechanism: It is often a radical-mediated process or can be catalyzed by transition metal ions (e.g., Cu²⁺, Fe³⁺) that may be present as impurities in formulation excipients.[8]

-

Consequences: Oxidation to methionine sulfoxide introduces a polar group, which can disrupt the peptide's secondary structure and its ability to bind to its biological target.[7]

Hydrolysis of the Peptide Backbone

Hydrolysis involves the cleavage of the amide bonds linking the amino acids. This reaction is strongly dependent on pH and temperature.[14][15][16]

-

Acid-Catalyzed Hydrolysis: At low pH, protonation of the carbonyl oxygen of the peptide bond makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[16]

-

Base-Catalyzed Hydrolysis: At high pH, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate that collapses, cleaving the peptide bond.

The diagram below illustrates the two most critical degradation pathways for the Phe-Met-Arg peptide.

Caption: Key chemical degradation routes for Phe-Met-Arg.

The Critical Role of Buffers in Formulation Stability

The choice of buffer is one of the most practical and effective strategies for stabilizing a peptide in an aqueous formulation.[2][3][4][5] The buffer controls the pH, but the buffer species itself can also directly participate in or mitigate degradation reactions.

| Buffer System | Typical pH Range | Advantages for Phe-Met-Arg | Disadvantages & Causality |

| Acetate | 3.6 – 5.6 | Generally considered "innocuous." Less likely to catalyze oxidation compared to other buffers. Good choice for maintaining a slightly acidic pH where many peptides exhibit maximal stability. | Can accelerate hydrolysis at the lower end of its pH range. May not provide sufficient buffering capacity above pH 5. |

| Citrate | 3.0 – 6.2 | Strong buffering capacity. Can act as a chelating agent, sequestering trace metal ions that catalyze methionine oxidation.[17] | Its chelating ability can be a double-edged sword. If iron is present, citrate-iron complexes can become potent photosensitizers, leading to advanced oxidation processes (photo-Fenton reactions) that generate highly reactive hydroxyl radicals.[17] |

| Phosphate | 6.2 – 8.2 | Excellent buffering capacity in the neutral pH range. Widely used and well-characterized. | Can contain trace metal impurities. Phosphate ions can enhance metal-catalyzed oxidation. At neutral pH, the rate of base-catalyzed hydrolysis increases. |

| Histidine | 5.5 – 7.4 | Can act as a metal chelator and a radical scavenger, potentially offering protection against methionine oxidation.[17] Often used to stabilize protein formulations. | More expensive than other common buffers. Its own imidazole ring can be susceptible to oxidation under certain stress conditions. |

Expert Insight: For Phe-Met-Arg, the primary goal is to minimize methionine oxidation. Therefore, a slightly acidic pH (e.g., 4.5 - 5.5) is often the optimal starting point, as it slows both oxidation and base-catalyzed hydrolysis.[18] An acetate buffer would be a logical first choice due to its low reactivity. If metal-catalyzed oxidation is identified as a key issue, a citrate buffer could be evaluated, but only with rigorous photostability testing to rule out photo-Fenton degradation.[17]

Experimental Design for Stability Assessment

A systematic approach, including forced degradation and real-time stability studies, is essential to understand the degradation profile of Phe-Met-Arg and develop a stable formulation.[1][9][18][19]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies intentionally expose the peptide to harsh conditions to rapidly identify likely degradation products and pathways.[1][9] This information is crucial for developing a stability-indicating analytical method.[1]

Objective: To generate and identify the primary degradation products of Phe-Met-Arg.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Phe-Met-Arg (e.g., 5 mg/mL) in purified water.

-

Buffer Preparation: Prepare 50 mM solutions of the buffers to be tested (e.g., Sodium Acetate pH 4.5, Sodium Citrate pH 4.5, Sodium Phosphate pH 7.4).

-

Sample Preparation: Dilute the peptide stock solution to a final concentration of 1 mg/mL in each of the different buffers. Also include a control sample in water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to a sample aliquot. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to a sample aliquot. Incubate at 60°C for 24 hours.

-

Oxidation: Add 0.1% hydrogen peroxide (H₂O₂) to a sample aliquot. Incubate at room temperature for 4 hours.

-

Thermal Stress: Incubate aliquots of the peptide in each buffer at 60°C for 7 days.

-

Photostability: Expose aliquots of the peptide in each buffer to light stress according to ICH Q1B guidelines.

-

-

Sample Analysis: At designated time points, neutralize the acid/base stressed samples and analyze all samples by a stability-indicating HPLC-UV/MS method.